

# Application Notes and Protocols: Utilizing ATR Inhibitors in CRISPR Screens

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## Compound of Interest

Compound Name: *Atr-IN-5*

Cat. No.: *B12407303*

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## Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[1][2] Cancer cells, often characterized by high levels of replication stress due to oncogene activation, are particularly dependent on the ATR signaling pathway for survival.[3] This dependency makes ATR an attractive therapeutic target, and several small molecule inhibitors of ATR are currently under investigation.

CRISPR-based genetic screens have emerged as powerful tools to elucidate the genetic determinants of sensitivity and resistance to various therapeutic agents, including ATR inhibitors (ATRi).[4][5] By systematically knocking out or activating every gene in the genome, these screens can identify novel synthetic lethal interactions and mechanisms of drug resistance, thereby informing patient stratification strategies and the development of combination therapies.

This document provides detailed application notes and protocols for the use of ATR inhibitors in CRISPR screens, with a focus on identifying genetic modifiers of drug response. While specific data for "**ATR-IN-5**" is not available in the current scientific literature, this guide utilizes data and protocols from studies involving the well-characterized ATR inhibitors VE822 and AZD6738 as representative examples.

## Mechanism of Action of ATR Inhibitors

ATR is a serine/threonine-protein kinase that is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a structure that commonly arises at stalled replication forks.[3] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1] Phosphorylated Chk1 orchestrates a multifaceted response to stabilize replication forks, halt cell cycle progression to allow for DNA repair, and prevent premature entry into mitosis.[3]

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of ATR, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of Chk1 and other downstream substrates, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cells with high levels of replication stress.[3]

## Signaling Pathway

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arrowhead=none]; dna_repair -> apoptosis [style=dashed, arrowhead=none]; } dot Figure 1.  
Simplified ATR signaling pathway.
```

## Applications of ATR Inhibitors in CRISPR Screens

CRISPR screens in combination with ATR inhibitor treatment can be designed to identify:

- Genes that confer resistance to ATR inhibitors upon knockout: These "resistance genes" may represent novel therapeutic targets for combination therapies aimed at overcoming drug resistance.
- Genes that sensitize cells to ATR inhibitors upon knockout (synthetic lethality): Identifying synthetic lethal partners of ATR can reveal patient populations most likely to respond to ATRi monotherapy.[\[5\]](#)
- Genes that confer resistance upon activation/overexpression: These findings can help to understand mechanisms of acquired resistance and identify potential biomarkers.

## Data Presentation: Summary of CRISPR Screen Hits

The following tables summarize key findings from published genome-wide CRISPR knockout and activation screens with ATR inhibitors VE822 and AZD6738 in HeLa cells.[\[6\]](#)

Table 1: Top Genes Conferring Resistance to ATR Inhibitors upon Knockout in HeLa Cells[\[6\]](#)

Gene	Description	ATRi Resistance (VE822)	ATRi Resistance (AZD6738)
KNTC1	Kinetochore associated 1	✓	✓
EEF1B2	Eukaryotic translation elongation factor 1 beta 2	✓	✓
LUC7L3	LUC7 like 3 pre-mRNA splicing factor	✓	✓
SOD2	Superoxide dismutase 2	✓	✓
MED12	Mediator complex subunit 12	✓	✓
RETSAT	Retinol saturase	✓	✓
LIAS	Lipoic acid synthetase	✓	✓

Table 2: Top Genes Conferring Resistance to ATR Inhibitors upon Activation in HeLa Cells[6]

Gene	Description	ATRi Resistance (VE822)	ATRi Resistance (AZD6738)
RPL35A	Ribosomal protein L35a	✓	✓
MYCT1	MYC target 1	✓	✓

Table 3: Gene Identified as a Determinant of Sensitivity to ATR Inhibitors[7]

Gene	Description	Effect of Knockout
CDC25A	Cell division cycle 25A	Resistance to high doses of ATRi

## Experimental Protocols

This section provides a detailed, generalized protocol for performing a pooled CRISPR knockout screen to identify genes that modulate sensitivity to an ATR inhibitor.

## Experimental Workflow

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```

Figure 2. General workflow for a CRISPR screen with an ATR inhibitor.

## Materials

- Cell Line: A cancer cell line of interest stably expressing Cas9 (e.g., HeLa-Cas9).
- CRISPR Library: A pooled lentiviral sgRNA library (e.g., Brunello library).[\[6\]](#)
- ATR Inhibitor: VE822 (Selleck S7102) or AZD6738 (Selleck S7693).[\[8\]](#)
- Lentiviral Packaging Plasmids: psPAX2 and pMD2.G.
- Transfection Reagent: (e.g., Lipofectamine 3000).
- HEK293T cells for lentivirus production.
- Culture Media: DMEM, RPMI-1640, etc., supplemented with FBS and antibiotics.

- Puromycin for selection.
- Polybrene for enhancing transduction efficiency.
- Genomic DNA Extraction Kit.
- High-fidelity DNA polymerase for PCR.
- Primers for sgRNA amplification.

## Protocol

### 1. Lentiviral Library Production

- Plate HEK293T cells in 15 cm dishes to be 70-80% confluent at the time of transfection.
- Co-transfect each dish with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45  $\mu$ m filter.
- Titer the lentiviral library on the target Cas9-expressing cell line to determine the appropriate volume for a multiplicity of infection (MOI) of 0.3-0.5. This low MOI ensures that most cells receive a single sgRNA.

### 2. CRISPR Library Transduction and Selection

- Plate a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 250-500 cells per sgRNA. For the Brunello library (76,441 sgRNAs), this would be approximately 20-40 million cells.<sup>[8]</sup>
- Transduce the cells with the lentiviral library at an MOI of 0.3-0.5 in the presence of polybrene (e.g., 8  $\mu$ g/mL).
- After 24 hours, replace the virus-containing medium with fresh medium.

- After another 24 hours, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 2-3 days.
- Maintain the cells under puromycin selection for the appropriate duration (typically 4-7 days) to ensure the elimination of non-transduced cells.

### 3. ATR Inhibitor Screen

- After selection, split the library-transduced cells into two populations: a control group (treated with DMSO) and an experimental group (treated with the ATR inhibitor). Maintain sufficient cell numbers to preserve library representation.
- Treat the cells with the ATR inhibitor at a concentration that results in significant but incomplete cell killing (e.g., a dose that allows for approximately 10-20% cell survival over the course of the experiment). For example, 1.5  $\mu$ M VE822 or 3.6  $\mu$ M AZD6738 have been used in HeLa cells for 108 hours.[\[8\]](#)
- Culture the cells for a duration that allows for the selection of resistant or sensitive populations (e.g., 10-14 days). Passage the cells as needed, always maintaining high cell numbers.

### 4. Genomic DNA Extraction and sgRNA Sequencing

- At the end of the screen, harvest the surviving cells from both the control and ATRi-treated populations.
- Extract genomic DNA using a commercial kit.
- Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
- Purify the PCR products and quantify the library.
- Sequence the sgRNA amplicons on a high-throughput sequencing platform (e.g., Illumina NextSeq).

## 5. Data Analysis

- Demultiplex the sequencing reads based on the barcodes.
- Align the reads to the sgRNA library reference to determine the read count for each sgRNA.
- Normalize the read counts.
- Calculate the log-fold change (LFC) of each sgRNA in the ATRi-treated sample relative to the DMSO control.
- Use statistical packages like MAGeCK or drugZ to identify genes that are significantly enriched (resistance hits) or depleted (sensitizing hits) in the ATRi-treated population.[9]

## Conclusion

The combination of CRISPR screening technology with ATR inhibitors provides a powerful platform for dissecting the complex cellular responses to ATR inhibition. The identification of genes that modulate sensitivity to these drugs is crucial for advancing their clinical development, enabling the discovery of predictive biomarkers, and designing rational combination therapies to improve patient outcomes. The protocols and data presented here serve as a comprehensive resource for researchers embarking on such studies.

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